molecular formula C19H20ClN5O4 B2538485 Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate CAS No. 919032-35-2

Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate

Cat. No. B2538485
CAS RN: 919032-35-2
M. Wt: 417.85
InChI Key: OAQSSILZYUKVKJ-UHFFFAOYSA-N
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Description

The compound "Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate" is a complex molecule that may have potential pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of catalysts and reaction conditions. For instance, the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their derivatives was achieved and screened for various biological activities . Similarly, the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates was performed in a single pot under specific conditions . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the molecular frameworks.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its chemical properties and biological activities. The papers discuss the importance of molecular docking studies to predict the binding modes of synthesized compounds on target proteins . Additionally, the optical resolution of chiral compounds provides insights into the stereochemistry of related molecules . These studies suggest that the molecular structure of "Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate" would be significant in determining its reactivity and potential as a pharmacological agent.

Chemical Reactions Analysis

The chemical reactivity of compounds is influenced by their functional groups and molecular structure. The papers describe various reactions, such as cyanosilylation catalyzed by 1-ethyl-3-methylimidazolium acetate , and the glucosamine condensation also catalyzed by a similar ionic liquid . These reactions highlight the role of catalysts in enhancing reaction rates and selectivity, which could be relevant for the chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not directly address the properties of the specific compound, they do provide general remarks on the NMR and mass spectra, as well as the use of organic solvents for related compounds . These properties are essential for the practical application and handling of the compound in a laboratory or industrial setting.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is involved in the synthesis of complex molecular structures, demonstrating the versatility of imidazolidine and purin derivatives in chemical reactions. For instance, compounds involving imidazolidine have been synthesized for potential use in pharmaceuticals and as catalysts in chemical reactions (Potdar, Mohile, & Salunkhe, 2001; Zang et al., 2010). Additionally, the compound's structural features, such as the imidazolidine ring, have been explored for creating selective ligands for receptors, indicating a wide range of possible applications in developing therapeutic agents (Ozola et al., 2003).

properties

IUPAC Name

ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4/c1-4-29-14(26)10-25-17(27)15-16(22(3)19(25)28)21-18-23(7-8-24(15)18)12-6-5-11(2)13(20)9-12/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQSSILZYUKVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate

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